![molecular formula C19H21N5O3S B2984977 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 734541-96-9](/img/structure/B2984977.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C18H19N5O2S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-triazole ring, which is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The compound also contains methoxyphenyl and methylphenyl groups .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives are known to exhibit a wide variety of biological activities and have been used in the synthesis of new potent antibacterial and antifungal agents .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . Other physical and chemical properties such as melting point, solubility, and stability are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Anti-Cancer Activity : A study involved the synthesis of a ligand from a related compound through cyclization, which was then used to prepare complexes with gold (III) and nickel (II) ions. These complexes demonstrated cytotoxicity against a breast cancer cell line, with the gold(III) complex showing higher efficacy (Ghani & Alabdali, 2022).
Antimicrobial and Enzyme Inhibitory Activities
- Microwave Assisted Synthesis and Molecular Docking : Another study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives. These compounds were evaluated for their inhibition potential against specific enzymes, showing significant inhibitory activities, which were further explored through SAR studies and molecular docking (Virk et al., 2018).
Radiosynthesis for Studies on Metabolism and Mode of Action
- Radiosynthesis of Herbicides : Research on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, required for high specific activity studies on their metabolism and mode of action, utilized similar compound structures for the synthesis of labeled compounds for experimental studies (Latli & Casida, 1995).
Antiviral and Antimicrobial Research
- Synthesis and Antimicrobial Activities : Some derivatives were synthesized and screened for their antimicrobial activities, showing good or moderate activities against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Syntheses for Potential Therapeutic Uses
- Synthesis, Structural Elucidation, and Anti Microbial Screening : A series of derivatives were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The structural elucidation of these compounds provides a foundation for further exploration of their therapeutic potential (MahyavanshiJyotindra et al., 2011).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities, given the broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives . Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety profile.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-8-9-16(27-3)14(10-12)21-17(25)11-28-19-23-22-18(24(19)20)13-6-4-5-7-15(13)26-2/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVGDKTZUVMNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
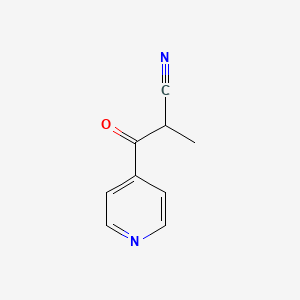
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
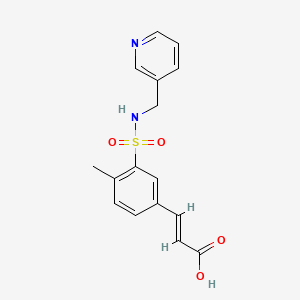
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

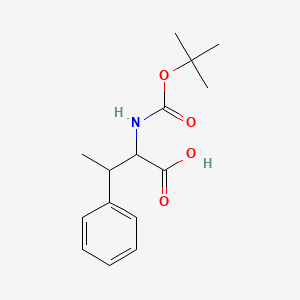
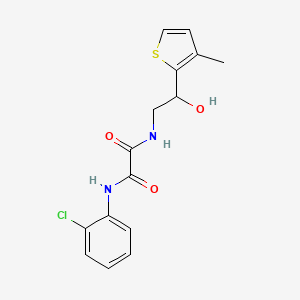
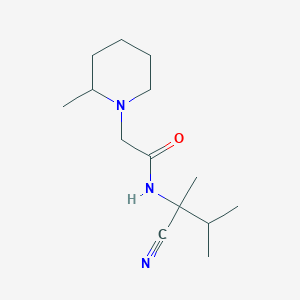
![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)

![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
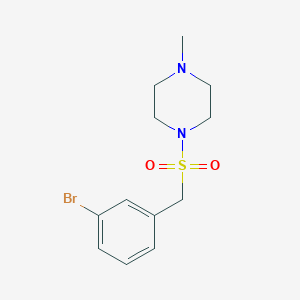
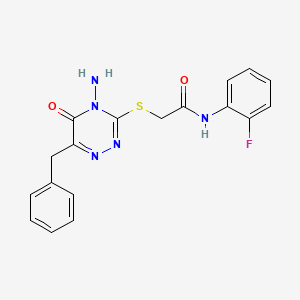
![Ethyl 4-({[(2,5-difluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2984917.png)
